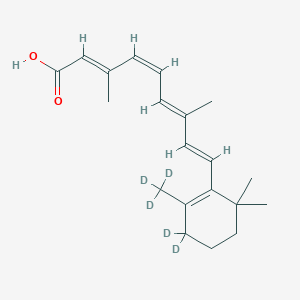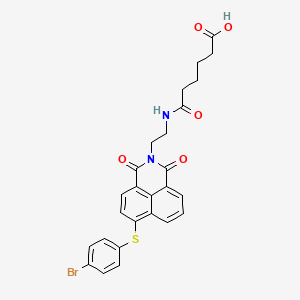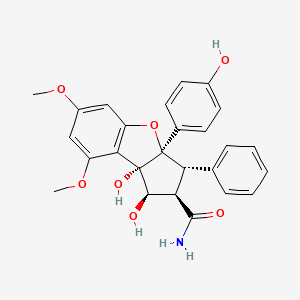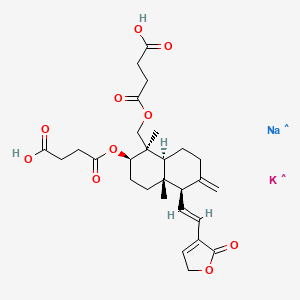
Dehydroandrographolide succinate (potassium sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroandrographolide succinate (potassium sodium salt) is a derivative of andrographolide, a diterpene lactone compound extracted from the plant Andrographis paniculata. This compound is known for its enhanced water solubility compared to andrographolide, making it more suitable for clinical applications. It is primarily used for its anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dehydroandrographolide succinate (potassium sodium salt) involves the esterification of dehydroandrographolide with succinic anhydride, followed by salification with potassium and sodium salts. The reaction typically occurs under mild conditions, using an organic solvent such as dichloromethane or ethanol as the reaction medium. The reaction is catalyzed by a base, such as pyridine or triethylamine, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of dehydroandrographolide succinate (potassium sodium salt) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often obtained through crystallization and purification steps, ensuring it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dehydroandrographolide succinate (potassium sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, affecting the compound’s solubility and reactivity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, enhancing the compound’s therapeutic potential .
Scientific Research Applications
Dehydroandrographolide succinate (potassium sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and salification reactions.
Biology: Researchers investigate its effects on cellular processes, including inflammation and immune response.
Medicine: It is used in the treatment of viral infections, such as viral pneumonia and upper respiratory tract infections, due to its antiviral and immunomodulatory properties.
Mechanism of Action
The mechanism of action of dehydroandrographolide succinate (potassium sodium salt) involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Antiviral: The compound interferes with viral replication and enhances the host’s immune response to viral infections.
Immunomodulatory: It modulates the activity of immune cells, such as macrophages and lymphocytes, enhancing the body’s defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
Andrographolide: The parent compound, known for its anti-inflammatory and antiviral properties but with poor water solubility.
Dehydroandrographolide: A derivative with similar biological activities but without the succinate modification.
Andrographolide sodium bisulfite: Another water-soluble derivative used in clinical applications.
Uniqueness
Dehydroandrographolide succinate (potassium sodium salt) stands out due to its enhanced water solubility and stability, making it more suitable for injectable formulations. Its broad spectrum of biological activities, including anti-inflammatory, antiviral, and immunomodulatory effects, further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C28H36KNaO10 |
|---|---|
Molecular Weight |
594.7 g/mol |
InChI |
InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1 |
InChI Key |
KGAQCMARFXCOIX-SXASYTFBSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K] |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


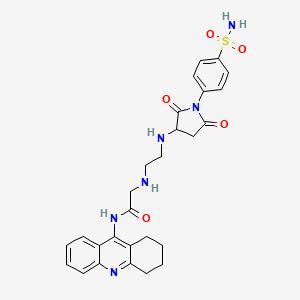

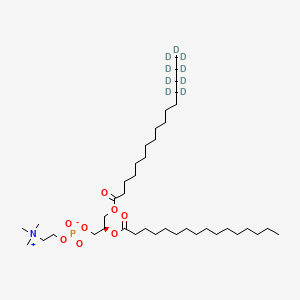
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
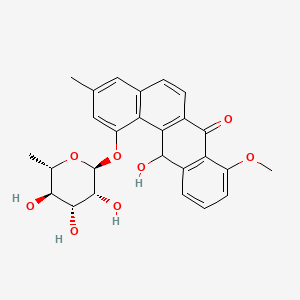



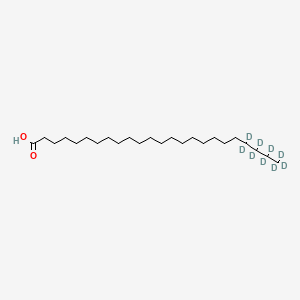
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
